molecular formula C7H13ClO4S B3374099 Ethyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate CAS No. 1017156-35-2

Ethyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate

Cat. No. B3374099
CAS RN: 1017156-35-2
M. Wt: 228.69 g/mol
InChI Key: QYDVIQBFRWMGLI-UHFFFAOYSA-N
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Description

Ethyl 3-(chlorosulfonyl)propanoate is a type of organic compound known as an ester. Esters are derived from carboxylic acids and alcohols. The chlorosulfonyl group attached to the propanoate indicates the presence of sulfur, oxygen, and chlorine atoms .


Molecular Structure Analysis

The molecular structure of a similar compound, Ethyl 3-(chlorosulfonyl)isonicotinate, includes a chlorosulfonyl group attached to a carbon atom . The exact structure of Ethyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate would likely be similar, but with additional methyl groups .


Chemical Reactions Analysis

The reactions of chlorosulfonyl compounds can be complex and depend on the specific conditions and reactants used . For example, isocyanates can react with water and other small molecules in significant industrial processes .

Safety and Hazards

Chlorosulfonyl compounds can be hazardous. They may cause skin burns, eye damage, and respiratory irritation. They should be handled with care, using appropriate personal protective equipment, and stored in a well-ventilated area .

Future Directions

While specific future directions for Ethyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate are not available, similar compounds have been used in the development of pharmaceuticals and other industrial applications .

properties

IUPAC Name

ethyl 3-chlorosulfonyl-2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO4S/c1-4-12-6(9)7(2,3)5-13(8,10)11/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDVIQBFRWMGLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate

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